molecular formula C7H3F2IO2 B13141609 2,4-Difluoro-6-iodobenzoic acid

2,4-Difluoro-6-iodobenzoic acid

Cat. No.: B13141609
M. Wt: 284.00 g/mol
InChI Key: WCPFKSBYGNTVSU-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-iodobenzoic acid is an organic compound with the molecular formula C7H3F2IO2 It is a derivative of benzoic acid, where two fluorine atoms and one iodine atom are substituted at the 2, 4, and 6 positions of the benzene ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-iodobenzoic acid typically involves the iodination of 2,4-difluorobenzoic acid. One common method includes the use of sodium percarbonate and elemental iodine as reagents. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form hypervalent iodine compounds, such as 2-iodoxybenzoic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to form corresponding alcohols or aldehydes.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acids with different functional groups replacing the iodine atom.

    Oxidation Reactions: Major products include hypervalent iodine compounds like 2-iodoxybenzoic acid.

    Reduction Reactions: Products include alcohols and aldehydes derived from the reduction of the carboxylic acid group.

Scientific Research Applications

2,4-Difluoro-6-iodobenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.

    Materials Science: It is utilized in the synthesis of novel materials with unique properties, such as fluorinated polymers and advanced coatings.

    Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-iodobenzoic acid depends on the specific application and the target molecule

    Electrophilic Substitution: The iodine atom can act as an electrophile, facilitating the substitution of other groups on the benzene ring.

    Oxidation-Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of other molecules.

    Hydrogen Bonding: The carboxylic acid group can form hydrogen bonds with other molecules, influencing their structure and function.

Comparison with Similar Compounds

2,4-Difluoro-6-iodobenzoic acid can be compared with other similar compounds, such as:

    2,4-Difluoro-5-iodobenzoic acid: Similar structure but with the iodine atom at the 5-position instead of the 6-position.

    2-Iodobenzoic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    2,4-Difluorobenzoic acid:

The uniqueness of this compound lies in the combination of fluorine and iodine atoms, which imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2,4-difluoro-6-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPFKSBYGNTVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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